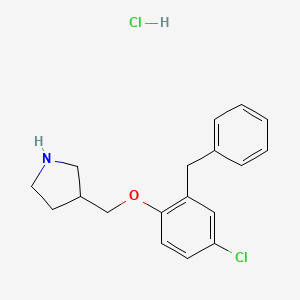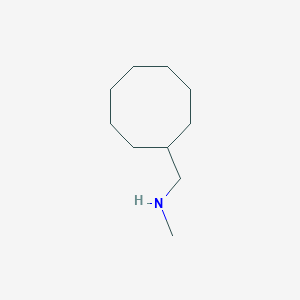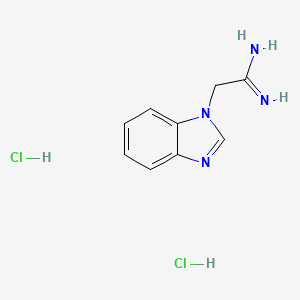
2-苄基-4-氯苯基 3-吡咯烷基甲醚盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reaction: The 2-benzyl-4-chlorophenyl ether is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinylmethyl group.
Conditions: This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a catalyst.
Formation of the Hydrochloride Salt
Reaction: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Conditions: This step is typically performed in an aqueous solution.
Industrial Production Methods
In an industrial setting, the production of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Materials Science: Utilized in the development of new materials with specific chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps:
-
Formation of the Benzyl Chloride Intermediate
Reaction: Benzyl alcohol is reacted with thionyl chloride (SOCl₂) to form benzyl chloride.
Conditions: This reaction is usually carried out under reflux conditions.
-
Nucleophilic Substitution to Form the Ether
Reaction: The benzyl chloride intermediate is reacted with 4-chlorophenol in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-benzyl-4-chlorophenyl ether.
Conditions: This step is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the chlorophenyl group can yield the corresponding phenyl derivative.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Products: Substitution reactions can replace the chlorine atom with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at room temperature or under reflux.
Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
作用机制
The mechanism of action of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the benzyl and chlorophenyl groups can influence its binding affinity and specificity, while the pyrrolidinylmethyl ether moiety may affect its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether: The non-hydrochloride form of the compound.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ketone: A ketone derivative with similar structural features.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl alcohol: An alcohol derivative with potential differences in reactivity and solubility.
Uniqueness
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
属性
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGEVLPTWGOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)




![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)


